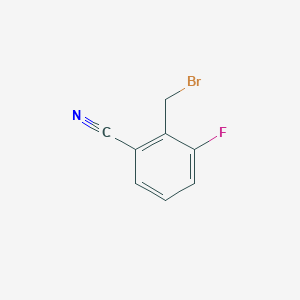

2-(Bromomethyl)-3-fluorobenzonitrile

Übersicht

Beschreibung

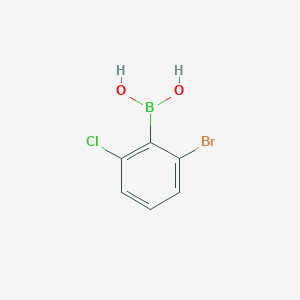

2-(Bromomethyl)-3-fluorobenzonitrile is a chemical compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This particular compound is characterized by the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile and related compounds has been explored in several studies. A scalable synthesis method was developed through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation for producing both aryl bromides and chlorides in good to excellent yields . Another study reported an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-fluorobenzonitrile can be inferred from studies on similar compounds. For instance, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods, and computational simulations were used to substantiate the structural analysis findings . These studies often involve techniques like scanning electron microscopy, NBO, and QTAIM analyses to understand the nature and origin of the attractive forces within the crystal structure.

Chemical Reactions Analysis

The reactivity of 2-(Bromomethyl)-3-fluorobenzonitrile can be deduced from the chemical reactions of structurally related compounds. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone was used as a fluorescence derivatization reagent for carboxylic acids, indicating that bromomethyl groups can participate in derivatization reactions . Additionally, the presence of the bromomethyl group in these compounds suggests potential for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-3-fluorobenzonitrile can be related to those of monofluorobenzonitriles, which have been energetically and structurally studied. The standard molar enthalpies of formation, vaporization, and sublimation were determined for isomers of fluorobenzonitriles, providing insight into their thermodynamic stability . Additionally, spectroscopic studies, such as UV-vis spectroscopy, have been used to correlate the intensities and positions of bands with the thermodynamic properties of these compounds . The presence of the bromomethyl group would likely influence these properties due to its electron-withdrawing nature and steric effects.

Safety and Hazards

The safety data sheet for a similar compound, 2-(Bromomethyl)benzonitrile, indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKKUQZIPJBLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630237 | |

| Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635723-84-1 | |

| Record name | 2-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)